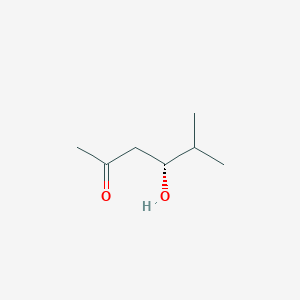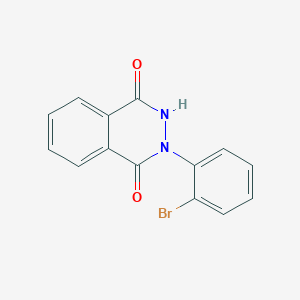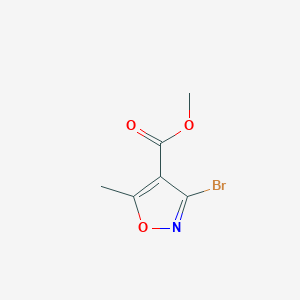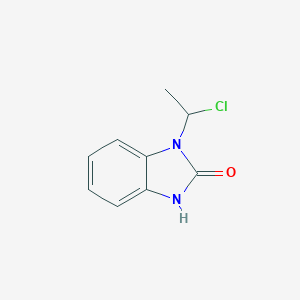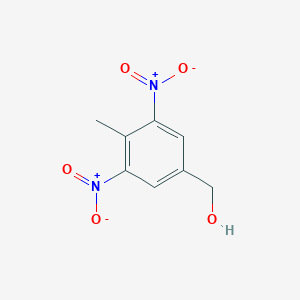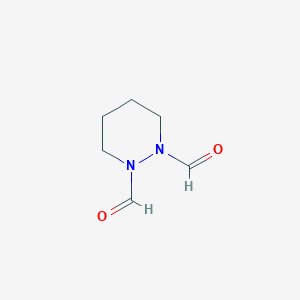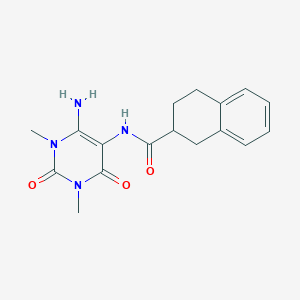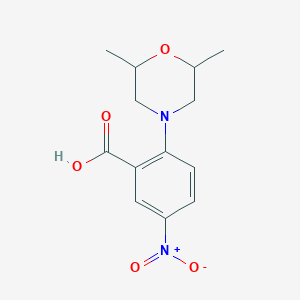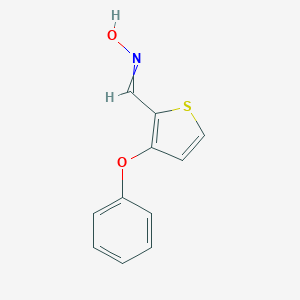![molecular formula C9H19NO3 B064323 N-[(2S)-3-HYDROXY-2-METHYLPROPYL]CARBAMATE DE TERT-BUTYLE CAS No. 168827-86-9](/img/structure/B64323.png)
N-[(2S)-3-HYDROXY-2-METHYLPROPYL]CARBAMATE DE TERT-BUTYLE
Vue d'ensemble
Description
(S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate is a chiral carbamate compound with significant applications in organic synthesis and medicinal chemistry. This compound is characterized by its tert-butyl group attached to the carbamate moiety, which imparts stability and lipophilicity. The presence of a hydroxyl group and a methyl group on the propyl chain further enhances its reactivity and versatility in various chemical reactions.
Applications De Recherche Scientifique
(S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential as a prodrug, where the carbamate moiety can be hydrolyzed to release the active drug.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate typically involves the reaction of (S)-3-hydroxy-2-methylpropanoic acid with tert-butyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction proceeds smoothly at room temperature, yielding the desired product with high enantiomeric purity.
Industrial Production Methods: On an industrial scale, the production of (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate can be achieved through continuous flow processes, which offer advantages in terms of scalability and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high yield.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbamate moiety can be reduced to yield the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Formation of (S)-tert-Butyl (3-oxo-2-methylpropyl)carbamate.
Reduction: Formation of (S)-tert-Butyl (3-amino-2-methylpropyl)carbamate.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- (S)-Benzyl (3-hydroxy-2-methylpropyl)carbamate
- (S)-tert-Butyl (3-hydroxy-2-phenylpropyl)carbamate
- (S)-tert-Butyl (3-hydroxy-2-ethylpropyl)carbamate
Comparison: (S)-tert-Butyl (3-hydroxy-2-methylpropyl)carbamate is unique due to its specific combination of a tert-butyl group and a hydroxyl-substituted propyl chain. This structural arrangement imparts distinct physicochemical properties, such as increased lipophilicity and stability, compared to its analogs. The presence of the hydroxyl group also enhances its reactivity, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
tert-butyl N-[(2S)-3-hydroxy-2-methylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(6-11)5-10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAXTHWMUZLOHK-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


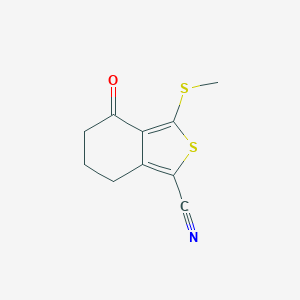
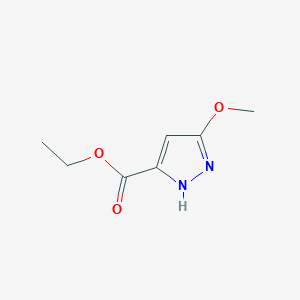
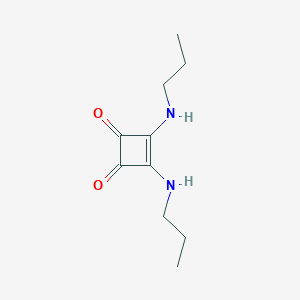
![[1,2,3]Triazolo[1,5-a]pyridine-7-carboxaldehyde](/img/structure/B64250.png)
